2-(4-iodo-1H-pyrazol-1-yl)propanamide 2-(4-iodo-1H-pyrazol-1-yl)propanamide
Brand Name: Vulcanchem
CAS No.: 1215295-81-0
VCID: VC0060203
InChI: InChI=1S/C6H8IN3O/c1-4(6(8)11)10-3-5(7)2-9-10/h2-4H,1H3,(H2,8,11)
SMILES: CC(C(=O)N)N1C=C(C=N1)I
Molecular Formula: C6H8IN3O
Molecular Weight: 265.054

2-(4-iodo-1H-pyrazol-1-yl)propanamide

CAS No.: 1215295-81-0

Cat. No.: VC0060203

Molecular Formula: C6H8IN3O

Molecular Weight: 265.054

* For research use only. Not for human or veterinary use.

2-(4-iodo-1H-pyrazol-1-yl)propanamide - 1215295-81-0

Specification

CAS No. 1215295-81-0
Molecular Formula C6H8IN3O
Molecular Weight 265.054
IUPAC Name 2-(4-iodopyrazol-1-yl)propanamide
Standard InChI InChI=1S/C6H8IN3O/c1-4(6(8)11)10-3-5(7)2-9-10/h2-4H,1H3,(H2,8,11)
Standard InChI Key PRVSVEZBFGSWGL-UHFFFAOYSA-N
SMILES CC(C(=O)N)N1C=C(C=N1)I

Introduction

Chemical Properties and Structural Information

2-(4-iodo-1H-pyrazol-1-yl)propanamide (CAS: 1215295-81-0) is a synthetic organic compound with the molecular formula C₆H₈IN₃O and a molecular weight of 265.054 g/mol . The compound features a pyrazole ring with an iodine substituent at the 4-position, connected to a propanamide moiety. This structural arrangement provides unique chemical reactivity patterns that make it valuable in chemical synthesis.

Identifiers and Nomenclature

The compound is known by several synonyms in chemical databases and commercial catalogs:

Identifier TypeValue
CAS Number1215295-81-0
IUPAC Name2-(4-iodopyrazol-1-yl)propanamide
Synonyms1H-Pyrazole-1-acetamide, 4-iodo-α-methyl-; 4-Iodo-α-methyl-1H-pyrazole-1-acetamide
Molecular FormulaC₆H₈IN₃O
Molecular Weight265.054 g/mol
SMILESCC(C(N)=O)n1ncc(I)c1
MDL NumberMFCD14702920

Table 1: Chemical Identifiers for 2-(4-iodo-1H-pyrazol-1-yl)propanamide

Physical and Chemical Properties

The physical and chemical properties of this compound influence its behavior in chemical reactions and biological systems:

PropertyValue
Physical StateSolid
LogP0.75
Rotatable Bonds2
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4

Table 2: Physical and Chemical Properties of 2-(4-iodo-1H-pyrazol-1-yl)propanamide

Applications in Chemical Research

2-(4-iodo-1H-pyrazol-1-yl)propanamide has gained significance in various research applications, particularly in medicinal chemistry and pharmaceutical development.

Role as a Building Block

The compound serves as an important building block in synthetic organic chemistry due to its:

  • Reactive iodine substituent that allows for further functionalization through cross-coupling reactions

  • Amide functional group that can participate in various transformations

  • Pyrazole ring system that is prevalent in many bioactive compounds

These structural features make it valuable for constructing more complex molecules with potential biological activities.

Pharmaceutical Applications

Research has shown that pyrazol-1-yl-propanamide derivatives, including those related to 2-(4-iodo-1H-pyrazol-1-yl)propanamide, demonstrate significant biological activities:

  • Activity as selective androgen receptor degraders (SARDs)

  • Pan-antagonist properties for the androgen receptor

  • Potential applications in treating castration-resistant prostate cancer

A series of compounds with the pyrazol-1-yl-propanamide scaffold have been designed, synthesized, and evaluated for their ability to inhibit androgen receptor activity, with several showing promising results in preclinical studies .

Structure-Activity Relationships

Research on compounds structurally related to 2-(4-iodo-1H-pyrazol-1-yl)propanamide has revealed important structure-activity relationships (SARs) that influence their biological activity.

Effect of Pyrazole Ring Substituents

Studies have shown that the substituents on the pyrazole ring significantly impact the biological activity of pyrazol-1-yl-propanamide compounds:

Substituent PositionSubstituent TypeEffect on AR Inhibitory Activity
4-positionElectron-withdrawing groups (NO₂, CN, CF₃)Enhanced activity
4-positionHalogens (F, Cl, Br, I)Moderate to good activity
4-positionElectron-donating groups (NH₂, OCH₃)Low activity or agonist activity
3-positionVarious groupsGenerally less active than 4-position analogues

Table 3: Structure-Activity Relationships for Pyrazole Ring Substituents

Notably, compounds with strong electron-withdrawing groups at the 4-position of the pyrazole ring, such as nitro (NO₂) and cyano (CN) groups, exhibited the most potent androgen receptor inhibitory activity. The iodo substituent in 2-(4-iodo-1H-pyrazol-1-yl)propanamide provides moderate activity compared to other substituents .

Importance of the Propanamide Moiety

The propanamide linkage in these compounds plays a crucial role in their biological activity:

  • The amide group serves as a hydrogen bond donor/acceptor in target binding

  • The methyl substituent on the alpha carbon contributes to proper orientation in the binding pocket

  • Modifications to the linkage can significantly alter biological activity and selectivity

These structure-activity relationships provide valuable guidance for the design of new, more potent derivatives based on the pyrazol-1-yl-propanamide scaffold.

Related Compounds and Analogues

Several compounds structurally related to 2-(4-iodo-1H-pyrazol-1-yl)propanamide have been synthesized and studied. These compounds provide valuable insights into the chemical space surrounding this molecule.

Key Structural Analogues

CompoundStructural DifferenceCAS Number
3-(4-Iodo-1H-pyrazol-1-yl)propanamideOne-carbon homologation of the chain1217862-88-8
N-Ethyl-3-(4-iodo-1H-pyrazol-1-yl)propanamideN-ethyl substituent on the amide64428945
2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamineDifferent amine functionality879488-19-4
3-(4-Iodo-1H-pyrazol-1-yl)-2-(methylamino)propanamideAdditional methylamino groupNot available

Table 4: Structural Analogues of 2-(4-iodo-1H-pyrazol-1-yl)propanamide

Common Structural Features

These analogues share several key structural features:

  • A pyrazole ring with an iodine substituent

  • A linker connecting the pyrazole ring to an amide or amine functionality

  • Various modifications to the amide group or chain length

These structural variations allow for fine-tuning of the physicochemical properties and biological activities of these compounds.

SupplierCatalog/Reference NumberPurityFormat
CymitQuimica10-F312702Not specifiedSolid form
ChemDivBB57-1266Not specifiedAvailable from 1 mg
Hit2LeadNot specified95%Not specified
Combi-BlocksListed (no catalog #)95%Not specified
VulcanchemVC0060203Research gradeNot specified

Table 5: Commercial Sources of 2-(4-iodo-1H-pyrazol-1-yl)propanamide

Packaging and Delivery

The compound is typically supplied in the following formats:

  • Dry powder in glass vials (amounts ranging from 1 mg to gram quantities)

  • Custom vials according to specific requirements

  • DMSO solutions in 96-well formats for high-throughput screening applications

Delivery times vary by supplier and quantity ordered, typically ranging from 1-2 days for small orders to 2-4 weeks for large quantities .

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